Home > Products > Building Blocks P2760 > 6-Bromo-7-chloro-2-methylquinazolin-4-ol
6-Bromo-7-chloro-2-methylquinazolin-4-ol - 1698026-73-1

6-Bromo-7-chloro-2-methylquinazolin-4-ol

Catalog Number: EVT-1674126
CAS Number: 1698026-73-1
Molecular Formula: C9H6BrClN2O
Molecular Weight: 273.51 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile

    Compound Description: This compound is an important intermediate in the synthesis of many PI3K/mTOR inhibitors, including derivatives of NVP-BEZ235. It is a quinoline derivative with a nitro group at position 3 and a substituted amino group at position 4.

2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138)

    Compound Description: This compound is a potent inducer of apoptosis and inhibitor of cell proliferation, particularly in T47D breast cancer cells. It exhibits an EC50 for caspase activation of 2 nM and a GI50 of 2 nM in T47D cells. It inhibits tubulin polymerization and shows effectiveness against cells overexpressing the ABC transporter Pgp-1. Furthermore, it displays efficacy in mouse models of human breast (MX-1) and prostate (PC-3) cancer. A key structural feature for its apoptosis-inducing activity is the methyl group on the nitrogen linker.

    Relevance: This compound belongs to the 4-anilinoquinazoline class, as does 6-bromo-7-chloro-2-methylquinazolin-4-ol. They both have a quinazoline core structure with an aniline substituent at position 4.

6-Bromo-4-chloro-5-cyanopyrrolo[2,3-d]pyrimidine

    Compound Description: This compound serves as a starting material in a nucleophilic displacement reaction with methanolic ammonia. The reaction unexpectedly yields 6-amino-4-chloro-5-cyano-7-(2-deoxy-β-D-erythro-pentofuranosyl)-pyrrolo[2,3-d]pyrimidine.

    Relevance: Although this compound belongs to the pyrrolo[2,3-d]pyrimidine class, it shares the key structural feature of having bromine at position 6 and chlorine at position 4 with 6-bromo-7-chloro-2-methylquinazolin-4-ol.

7-chloro-3-isopropoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide (BPDZ229)

    Compound Description: This compound is a potential ATP-sensitive potassium channel opener (KATP PCO). It is structurally related to BPDZ73 (7-chloro-3-isopropylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide), a reference pancreatic KATP opener. BPDZ229 differs from BPDZ73 by the replacement of the 3-isopropylamino chain with a 3-isopropoxyl side chain, which leads to a significant change in the pharmacological profile. The crystal structure of BPDZ229 monohydrate shows the existence of the 4H-tautomer form, confirmed by the presence of an N4-H···O hydrogen bond.

    Relevance: Though belonging to a different chemical class, 7-chloro-3-isopropoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide shares the 7-chloro substitution pattern on the aromatic ring with 6-bromo-7-chloro-2-methylquinazolin-4-ol.

3-Bromo-1-chloro-5,5-dimethyl-2,4-imidazolidinedione (BCDMH)

    Compound Description: This compound is a useful oxidizing agent and serves as a convenient alternative to elemental halogen sources due to its two different active halogen atoms. Its primary applications include acting as a germicide, fungicide, and disinfectant. Though rarely used in organic synthesis, it has recently found applications in transition metal-catalyzed reactions due to its mild oxidizing ability.

    Relevance: While not directly related to the quinazoline core, 3-bromo-1-chloro-5,5-dimethyl-2,4-imidazolidinedione exemplifies a compound with both bromo and chloro substituents, highlighting the chemical versatility of halogens in various chemical contexts, including those related to 6-bromo-7-chloro-2-methylquinazolin-4-ol.

6-Chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol (SK&F 82526)

    Compound Description: This compound is a DA-1 agonist. Its N-allyl derivative, SK&F 85174, retains the DA-1 agonist potency of the parent compound while additionally exhibiting substantial DA-2 agonist activity.

4-tert-butyl-3-(2-chloro-[-2-14C]ethyl)ureidobenzene

    Compound Description: This compound is a radiolabeled analog of 4-tert-butyl-3-(2-chloroethyl)ureidobenzene synthesized using 14C-labeled carbon dioxide.

    Relevance: While not directly related to the quinazoline core, this compound highlights the use of halogenated intermediates in the synthesis of more complex molecules, a strategy that may be relevant to the synthesis or modification of 6-bromo-7-chloro-2-methylquinazolin-4-ol.

4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol

    Compound Description: This is a quinazoline derivative with a methoxy group at position 7 and a substituted amino group at position 4.

2-benzoylamino-5-bromophenyldimethylcarbinol (8) and 3-anilino-6-bromo-2-phenyl-4(3H)-quinazolinone (9)

    Compound Description: 6-Bromo-2-phenyl-4H-3,1-benzoxazinone reacts with methylmagnesium iodide to yield 2-benzoylamino-5-bromophenyldimethylcarbinol. Similarly, 3-anilino-6-bromo-2-phenyl-4(3H)-quinazolinone, upon reaction with methylmagnesium iodide, affords the corresponding dimethylcarbinol (10).

    Relevance: 3-Anilino-6-bromo-2-phenyl-4(3H)-quinazolinone is structurally related to 6-bromo-7-chloro-2-methylquinazolin-4-ol as both share the quinazolinone core structure and possess a bromine substituent at position 6.

6β-bromo-5-chloro-5α-cholestan-3β-ol

    Compound Description: This compound is a steroid derivative formed during the addition of bromine chloride to cholesterol. It can be converted into 3β-acetoxy-6β-bromo-5-chloro-5α-cholestane by treatment with phosphorus tribromide.

    Relevance: This compound, although a steroid, exemplifies the addition of bromine and chlorine to a molecule, highlighting the reactivity patterns of these halogens relevant to understanding the chemistry of 6-bromo-7-chloro-2-methylquinazolin-4-ol.

Ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates

    Compound Description: These compounds are trisubstituted ethylenes synthesized through the piperidine-catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and propyl cyanoacetate. The specific derivatives include: 2-bromo-4-methyl, 2-chloro-6-methyl, 3-chloro-4-methyl, 2,5-dibromo, 3,5-dibromo, 2,3-dichloro, and 2,4-dichloro substituted compounds. These monomers are used to create novel copolymers with styrene.

    Relevance: This group of compounds exemplifies the use of bromine and chlorine as substituents in the synthesis of novel monomers. While not directly related to the quinazoline core structure, the study showcases the general applicability of halogenated compounds in material science, providing context for the chemical versatility of 6-bromo-7-chloro-2-methylquinazolin-4-ol.

4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol

    Compound Description: This compound is a Schiff base isostructural to its bromo analogue. It features an intramolecular O−H⋯N hydrogen bond forming an S(6) ring. In its crystal structure, C−H⋯π interactions link the molecules into a 3-D network.

    Relevance: This compound, being a Schiff base, provides a broader context for understanding the reactivity and potential applications of 6-bromo-7-chloro-2-methylquinazolin-4-ol, which, despite not being a Schiff base itself, can potentially be used as a precursor or building block for similar Schiff base derivatives.

4-Bromo-1-chloro-2-methyl-2-butene

    Compound Description: This compound is a useful C5 building block for chemoselective allylation reactions. It exists as E and Z isomers.

    Relevance: While not directly related to the quinazoline core, 4-bromo-1-chloro-2-methyl-2-butene exemplifies a small molecule with both bromo and chloro substituents, providing context for the potential reactivity and chemical manipulation of 6-bromo-7-chloro-2-methylquinazolin-4-ol.

7-Bromo-6-chloro-3-[3-[(2R, 3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone

    Compound Description: This compound is a water-soluble organic marine dye that exhibits non-linear optical (NLO) activity, as demonstrated by the second harmonic generation (SHG) test. [, ] Its structure has been characterized by single-crystal X-ray diffraction, FTIR, and UV–visible transmittance studies. [, ]

    Relevance: This compound directly demonstrates the importance of a quinazolinone core structure with bromine at position 7 and chlorine at position 6, as present in 6-bromo-7-chloro-2-methylquinazolin-4-ol. Its NLO activity and water solubility highlight potential applications for similar quinazolinone derivatives in materials science and biological contexts. [, ]

Pyrazolo[5'',1'':2',3']pyrimido[4',5':5,6][1,4]thiazino[2,3-b]quinoxalines

    Compound Description: This group of compounds represents a novel fused pentacyclic scaffold synthesized via a domino reaction involving cyclocondensation/N-alkylation. These compounds have demonstrated antioxidant activity against DPPH free radicals with IC50 values in the range of 29–71 μM. The N-benzyl substituted derivative exhibited the most effective antioxidant and antiproliferative activity against MCF-7 cells. Notably, these compounds display strong red emission in the visible region (λflu = 536–558 nm) with good to excellent quantum yields (61–95%).

    Relevance: Though not directly related to the quinazolinone core, these compounds highlight the synthesis and biological evaluation of novel polycyclic scaffolds, which may be applicable to developing new derivatives based on the 6-bromo-7-chloro-2-methylquinazolin-4-ol core structure.

2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol (BCCP)

    Compound Description: This compound undergoes a solid-solid phase transition and sublimation when heated. Kinetic analysis of its thermal behavior reveals an apparent activation energy Ea of 77.165 kJ/mol.

2-[(2-Bromo-phenylimino)-methyl]-4-chloro-phenol

    Compound Description: This compound, synthesized from 5-chlorosalicylaldehyde and 2-bromoaniline, forms a Cu(II) complex. The compound is stabilized by intermolecular C−H···N, intramolecular C−H···O hydrogen bonds, C−H···Cl interactions, and π···π interactions, ultimately forming a 2D layer structure.

    Relevance: While not directly possessing the quinazoline core, this Schiff base compound with bromo and chloro substituents on the phenol ring highlights the structural similarity and potential reactivity of 6-bromo-7-chloro-2-methylquinazolin-4-ol. The study also emphasizes the capacity of such compounds to form metal complexes, suggesting a potential avenue for exploring the coordination chemistry of 6-bromo-7-chloro-2-methylquinazolin-4-ol.

6-Methyl-8-nitroflavanone, 8-Bromo-6-chloroflavanone, and 8-Bromo-6-chloroflavone

    Compound Description: These compounds were subjected to biotransformation by entomopathogenic filamentous fungi to produce their corresponding glycosylated derivatives. Specifically, 6-methyl-8-nitroflavanone was transformed into 6-methyl-8-nitro-2-phenylchromane 4-O-β-D-(4″-O-methyl)-glucopyranoside and 8-nitroflavan-4-ol 6-methylene-O-β-D-(4″-O-methyl)-glucopyranoside. 8-Bromo-6-chloroflavanone was biotransformed into 8-bromo-6-chloroflavan-4-ol 4′-O-β-D-(4″-O-methyl)-glucopyranoside and 8-bromo-6-chloroflavone into 8-bromo-6-chloroflavone 4′-O-β-D-(4″-O-methyl)-glucopyranoside. The resulting flavonoid derivatives are considered potential agents for combating antibiotic-resistant bacteria.

    Relevance: Although belonging to the flavanone/flavone class, these compounds share the presence of halogen substituents with 6-bromo-7-chloro-2-methylquinazolin-4-ol. The study highlights the biotransformation potential of halogenated compounds, which could be relevant for exploring potential metabolic pathways and derivatives of 6-bromo-7-chloro-2-methylquinazolin-4-ol.

Silver Complexes with Substituted Terpyridines

    Compound Description: These silver hexafluoroantimonate complexes with 4′-(4′-substituted-phenyl)-2,2′:6′,2″-terpyridine ligands bearing hydrogen, methyl, methylsulfonyl, chloro, bromo, and iodo substituents exhibit significant photoluminescence properties and promising anticancer activity. Notably, they display higher antiproliferative activity than cisplatin against human carcinoma cell lines (A549, Eca-109, and MCF-7). For the halogen-substituted terpyridine complexes, anticancer activity decreases in the order -Cl > -Br > -I. These complexes are strong DNA intercalators, interacting through π-π stacking and hydrogen bonds, contributing to their anticancer activity.

    Relevance: Although belonging to a different chemical class, these complexes demonstrate the significant impact of halogen substituents on the biological activity of metal complexes, providing a comparative context for exploring the potential coordination chemistry and biological activity of 6-bromo-7-chloro-2-methylquinazolin-4-ol with various metals.

2-[2-(Acetylamino)-4-(diethylamino)-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-7) and 2-[2-(Acetylamino)-4-(diallylamino)-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-8)

    Compound Description: These benzotriazole derivatives were synthesized from Disperse Blue 291 and Disperse Blue 373, respectively, which are azo dyes used in textile dyeing. Both compounds exhibit strong mutagenicity in Salmonella typhimurium TA98 and YG1024 in the presence of S9 mix. Both PBTA-7 and PBTA-8 have been detected in river water samples from areas with textile dyeing industries, contributing up to 15% of the water mutagenicity in some cases.

    Relevance: Although PBTA-7 and PBTA-8 are benzotriazoles, their synthesis from dinitrophenylazo dyes demonstrates the potential for aromatic azo compounds to be converted into halogenated derivatives, highlighting the environmental relevance and potential transformation pathways of 6-bromo-7-chloro-2-methylquinazolin-4-ol if it were to enter the environment.

Mono- and di-Mannich Base Derivatives of 2-(7′-Chloroquinolin-4′-ylamino)phenols and 2-[7′-Bromo(and 7′-Trifluoromethyl)-1′,5′-naphthyridin-4′-ylamino]phenols

    Compound Description: This series includes mono- and di-Mannich base derivatives of 4-chloro-, 3- or 4-fluoro-, or 2- or 4-t-butyl-substituted 2-(7′-chloroquinolin-4′-ylamino)phenols and 2-[7′-bromo(and 7′-trifluoromethyl)-1′,5′-naphthyridin-4′-ylamino]phenols, synthesized and evaluated for their antimalarial activity against the FC-27 isolate of Plasmodium falciparum. The most active compound was 2-(7′-chloroquinolin-4′-ylamino)-5-fluoro-4,6-bis(piperidin-1′-ylmethyl)phenol, exhibiting an IC50 of 12.2 nM.

    Relevance: While not directly containing the quinazolin-4-ol core, these compounds exemplify the incorporation of halogens, specifically chlorine and bromine, into heterocyclic antimalarial agents. This research provides a comparative context for investigating the potential antimalarial activity of 6-bromo-7-chloro-2-methylquinazolin-4-ol and its derivatives.

7-Bromo-6-chloro-4-quinazolinone and 5-Bromo-6-chloro-4-quinazolinone

    Compound Description: These two isomeric quinazolinones were synthesized starting from m-bromoaniline through a series of reactions including nitrosation, cyclization, chlorination, oxidation, and finally reaction with phosphorus oxychloride and formamide.

    Relevance: These compounds directly relate to 6-bromo-7-chloro-2-methylquinazolin-4-ol, highlighting the core quinazolinone structure with variations in the halogen substitution pattern. Understanding the synthesis and properties of these isomers provides valuable insights into potential synthetic routes and chemical behavior of related quinazolinones, including 6-bromo-7-chloro-2-methylquinazolin-4-ol.

o-(m- and p-) Nitro-(Chloro- and Bromo-)Benzyl-2,4-(and 2,1-) Disubstituted 2-Thiocytosinium Halides

    Compound Description: These are a series of isomeric 2-thiocytosinium halide derivatives with varying nitro, chloro, and bromo substituents on the benzyl group. The electron ionization (EI) and fast atom bombardment (FAB) mass spectrometry fragmentation patterns of these compounds were studied, demonstrating distinct spectral characteristics that allow differentiation of the isomers.

    Relevance: While these compounds are not directly related to the quinazolin-4-ol core, their structure, encompassing both chloro and bromo substituents, highlights the influence of halogen positioning on molecular properties and spectral characteristics. This understanding is valuable for studying the structure-activity relationships and characterizing derivatives of 6-bromo-7-chloro-2-methylquinazolin-4-ol.

(E)2-(3′-Bromo-5′-chloro-salicylideneamino)-4-methylpyridine

    Compound Description: This Schiff base compound was synthesized by the condensation of 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine. The crystal structure reveals a trans configuration about the C=N double bond and a nearly coplanar arrangement of the benzene and pyridine rings. Preliminary biological tests indicate good antibacterial activity for this compound.

    Relevance: This Schiff base exhibits structural similarities to 6-bromo-7-chloro-2-methylquinazolin-4-ol, with both possessing bromo and chloro substituents on an aromatic ring. The presence of an imine (C=N) linkage in both compounds further highlights their chemical relationship.

Nonstoichiometric Bromo-chloro-pyridine-Molybdenum(III) Complexes

    Compound Description: These octahedral molybdenum(III) complexes contain varying ratios of bromo and chloro ligands, along with pyridine molecules, and are characterized by non-ideal stoichiometry due to mixed occupancy of crystallographic sites by bromine and chlorine.

    Relevance: While not directly related to quinazolin-4-ol derivatives, these complexes illustrate the ability of halogens, specifically bromine and chlorine, to coordinate to metal centers, demonstrating their versatile chemical behavior. This knowledge can inform potential studies on the coordination chemistry of 6-bromo-7-chloro-2-methylquinazolin-4-ol with various metals.

Chloro[4-bromo-2-(dimethylamino-2-ethyl)aminomethylphenolato]diphenyltin(IV) and Dichloro[4-bromo-2-(2′-dimethylaminoethyl)iminomethylene-phenolato]phenyltin(IV)

    Compound Description: These two organotin(IV) complexes incorporate a phenolato ligand with bromo and amino substituents. The first complex features a diphenyltin(IV) moiety and a tridentate ligand with a coordinated tertiary amine, while the second complex contains a phenyltin(IV) moiety and a bidentate ligand with an imine functionality.

    Relevance: Although not directly related to the quinazoline core, these complexes showcase the use of bromo-substituted phenol derivatives as ligands in organometallic chemistry. This highlights the potential for exploring the coordination chemistry of 6-bromo-7-chloro-2-methylquinazolin-4-ol with various metal centers to form novel complexes with potentially interesting properties.

Chloro- and bromo-tris(trimethylsilyl)methane

    Compound Description: These compounds are characterized by longer-than-normal Si−Cinner bonds and wide Si−C−Si bond angles, attributed to steric crowding from the three trimethylsilyl groups.

    Relevance: While not directly related to the quinazolin-4-ol core, these compounds exemplify the impact of halogens, specifically chlorine and bromine, on the structural properties of molecules. This knowledge is useful for understanding the influence of the bromo and chloro substituents on the structure and conformation of 6-bromo-7-chloro-2-methylquinazolin-4-ol.

Anisole, Phenol, and Their Halogenated Derivatives

    Compound Description: This study investigates the sulphonation of anisole, phenol, and a series of their methyl-, bromo-, and chloro-substituted derivatives in concentrated aqueous sulfuric acid. The research focuses on understanding the mechanism of sulfonation, the influence of substituents on reactivity, and the regioselectivity of the reaction.

    Relevance: This study provides insight into the electrophilic aromatic substitution reactions of halogenated aromatic compounds, which could be relevant for understanding the reactivity of 6-bromo-7-chloro-2-methylquinazolin-4-ol towards electrophilic reagents.

1-β-D-Arabinofuranosyl-5-(2,2-dibromo-1-hydroxyethyl)uracil (4) and 1-β-D-Arabinofuranosyl-5-(2-bromo-2-chloro-1-hydroxyethyl)uracil (5)

    Compound Description: These arabinofuranosyluracil derivatives, synthesized by the regiospecific addition of hypohalous acids to a vinyl substituent, exhibited antiviral activity against HSV-1 in vitro. Compound 4 was found to be 25 times less active than acyclovir.

    Relevance: While belonging to the nucleoside class, these compounds highlight the potential for incorporating halogenated substituents, specifically bromine and chlorine, to enhance or modify biological activity. This finding could inspire the exploration of structural modifications to 6-bromo-7-chloro-2-methylquinazolin-4-ol to assess its potential antiviral activity or other biological properties.

Mono-Mannich Bases of 5-[7-Bromo (and 7-Trifluoromethyl)-1,5-naphthyridin-4-ylamino]biphenyl-2-ol and 5-(7-Trifluoromethylquinazolin-4-ylamino)biphenyl-2-ol

    Compound Description: These compounds are a series of mono-Mannich base derivatives of biphenyl-2-ol incorporating either 1,5-naphthyridine or quinazoline moieties, with variations in the substituents on the biphenyl ring and the heterocyclic core. [] They were synthesized and evaluated for their antimalarial activity against the chloroquine-sensitive isolate (FCQ-27) of Plasmodium falciparum. []

Properties

CAS Number

1698026-73-1

Product Name

6-Bromo-7-chloro-2-methylquinazolin-4-ol

IUPAC Name

6-bromo-7-chloro-2-methyl-3H-quinazolin-4-one

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

InChI

InChI=1S/C9H6BrClN2O/c1-4-12-8-3-7(11)6(10)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14)

InChI Key

OOMALTMQVIGSRO-UHFFFAOYSA-N

SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1)Br)Cl

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1)Br)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.